molecular formula C8H7N3OS B1418143 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol CAS No. 886360-71-0

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

Cat. No.: B1418143
CAS No.: 886360-71-0
M. Wt: 193.23 g/mol
InChI Key: XIRCMTYSHZIXFK-UHFFFAOYSA-N
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Description

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with methyl isocyanate to yield the desired triazine compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Halogenating agents, alkylating agents; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazine derivatives

    Substitution: Halogenated or alkylated triazine compounds

Scientific Research Applications

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Thienyl)-1,2,4-triazine
  • 6-Methyl-1,2,4-triazine
  • 2-Thienyl-1,2,4-triazine

Uniqueness

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol stands out due to the presence of both a methyl group and a thiophene ring, which confer unique electronic and steric properties. These features can enhance the compound’s reactivity and specificity in various chemical and biological contexts, making it a valuable scaffold for further development and application.

Properties

IUPAC Name

6-methyl-3-thiophen-2-yl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-5-8(12)9-7(11-10-5)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRCMTYSHZIXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249809
Record name 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-71-0
Record name 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601249809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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